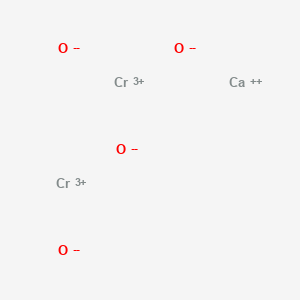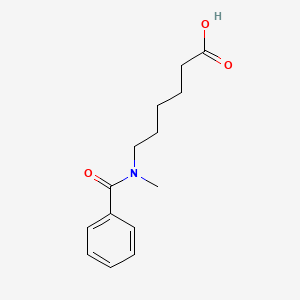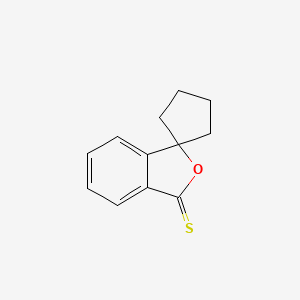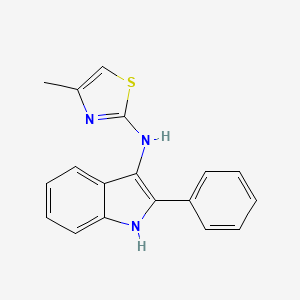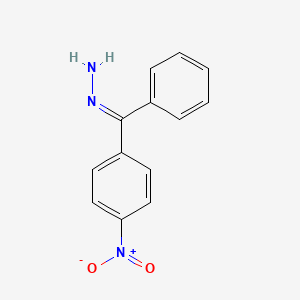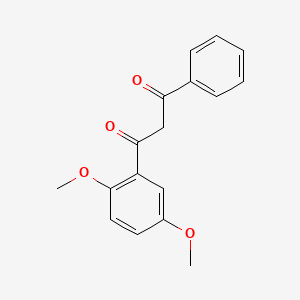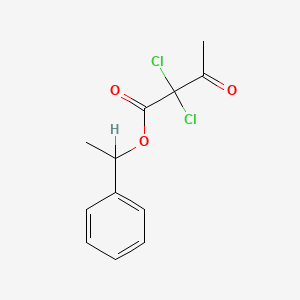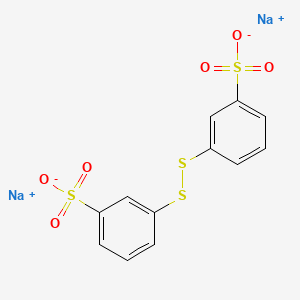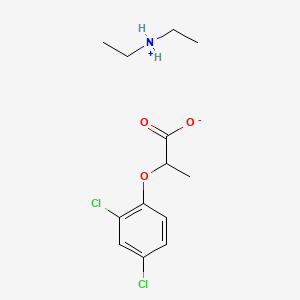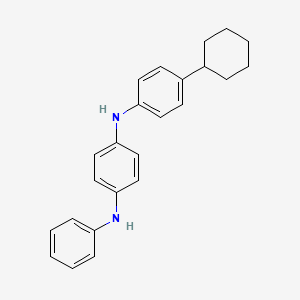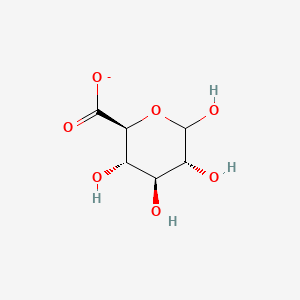
D-Glucopyranuronic acid, ion(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucopyranuronic acid, ion(1-) is a carbohydrate acid anion that is the conjugate base of D-glucopyranuronic acid. It is a derivative of glucose where the C6 carbon is oxidized to a carboxylic acid. This compound is a key component in various biological and chemical processes, particularly in the formation of glycosaminoglycans such as hyaluronic acid and chondroitin sulfate .
准备方法
Synthetic Routes and Reaction Conditions
D-Glucopyranuronic acid can be synthesized through the oxidation of D-glucose. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or bromine water under controlled conditions to ensure the selective oxidation of the primary alcohol group to a carboxylic acid .
Industrial Production Methods
In industrial settings, D-Glucopyranuronic acid is often produced through biocatalysis. This method involves the use of specific enzymes that catalyze the oxidation of D-glucose to D-glucuronic acid. The biocatalytic process is preferred due to its high efficiency and environmental friendliness .
化学反应分析
Types of Reactions
D-Glucopyranuronic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert D-glucuronic acid to D-glucaric acid.
Reduction: Reduction reactions can convert D-glucuronic acid back to D-glucose.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: D-glucaric acid.
Reduction: D-glucose.
Substitution: Esters and amides of D-glucuronic acid.
科学研究应用
D-Glucopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various glycosaminoglycans.
Biology: Plays a crucial role in the formation of extracellular matrices.
Medicine: Used in drug delivery systems and as a component of hyaluronic acid-based treatments.
Industry: Utilized in the production of biodegradable polymers and as a precursor for ascorbic acid synthesis
作用机制
The mechanism of action of D-Glucopyranuronic acid involves its interaction with specific enzymes and receptors. For example, it is a substrate for hyaluronate lyase, which breaks down hyaluronic acid. The carboxyl group of D-glucuronic acid forms hydrogen bonds and ionic interactions with the active sites of enzymes, facilitating various biochemical reactions .
相似化合物的比较
Similar Compounds
D-Glucose: The parent compound from which D-glucuronic acid is derived.
D-Glucaric acid: The fully oxidized form of D-glucuronic acid.
N-Acetyl-D-glucosamine: Another component of glycosaminoglycans.
Uniqueness
D-Glucopyranuronic acid is unique due to its role as an intermediate in the biosynthesis of glycosaminoglycans. Its ability to undergo various chemical modifications makes it a versatile compound in both biological and industrial applications .
属性
CAS 编号 |
148-00-5 |
|---|---|
分子式 |
C6H9O7- |
分子量 |
193.13 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/p-1/t1-,2-,3+,4-,6?/m0/s1 |
InChI 键 |
AEMOLEFTQBMNLQ-AQKNRBDQSA-M |
手性 SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O |
规范 SMILES |
C1(C(C(OC(C1O)O)C(=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


